Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate is a chemical compound with the molecular formula C12H22F2N2O2 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a difluorocyclohexyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate typically involves the protection of amines using tert-butyl carbamate (Boc) groups. One common method is the amidation of N-Boc-protected amines under mild conditions . The reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate involves the cleavage of the Boc protecting group under acidic conditions, producing tert-butyl cations . This reaction is facilitated by the stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed . The compound can also undergo nucleophilic addition-elimination reactions, forming tetrahedral intermediates that lead to the formation of amides .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate can be compared with other similar compounds, such as:
N-(6-Aminohexyl)carbamic acid tert-butyl ester: This compound also contains a tert-butyl carbamate group and is used as a protecting group for amines.
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound has a similar structure but with a phenyl group instead of a difluorocyclohexyl moiety.
The uniqueness of this compound lies in its difluorocyclohexyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biologische Aktivität
Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate is a compound of interest due to its potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C14H22F2N2O2
- Molecular Weight : 250.34 g/mol
- CAS Number : 191871-91-7
- Purity : Typically >95%
- Storage Conditions : Store in a dark place at -20°C under inert atmosphere.
This compound exhibits several biological activities that are critical for its therapeutic potential:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and beta-secretase (BACE1). This inhibition can lead to reduced aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.
- Neuroprotection : In vitro studies indicate that the compound protects neuronal cells from apoptosis induced by amyloid-beta toxicity. This is evidenced by increased cell viability in cultures treated with both the compound and amyloid-beta compared to those treated with amyloid-beta alone.
- Reduction of Inflammatory Markers : The compound has been associated with decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta. This suggests a potential anti-inflammatory effect that could mitigate neuroinflammation often seen in neurodegenerative diseases.
In Vitro Studies
A series of experiments were conducted to evaluate the efficacy of this compound:
- Cell Viability Assays : Astrocytes treated with amyloid-beta showed a significant decrease in viability (43.78 ± 7.17%). However, co-treatment with the compound improved cell viability to 62.98 ± 4.92%, indicating protective effects against amyloid-induced toxicity.
- Cytokine Measurement : Treatment with the compound reduced TNF-α levels compared to controls treated only with amyloid-beta, although not significantly different statistically.
In Vivo Studies
In vivo models further demonstrated the compound's potential:
- Animal Models of Alzheimer's Disease : When administered to rats subjected to scopolamine-induced cognitive impairment, the compound exhibited moderate protective effects on cognitive functions. However, bioavailability issues were noted, suggesting that further optimization may be necessary for effective brain penetration.
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds within the same class:
- Amyloid Aggregation Inhibition : A study demonstrated that a structurally similar carbamate derivative significantly inhibited amyloid-beta aggregation by up to 85% at concentrations of 100 μM. This highlights a promising avenue for targeting amyloid pathology in Alzheimer's disease.
- Neuroprotective Effects : Another investigation into related compounds revealed their ability to enhance astrocytic function and reduce oxidative stress markers in neuronal cultures exposed to toxic agents.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-11(8-15)4-6-12(13,14)7-5-11/h4-8,15H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFILIGMFQLCSOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.